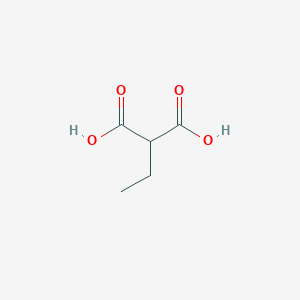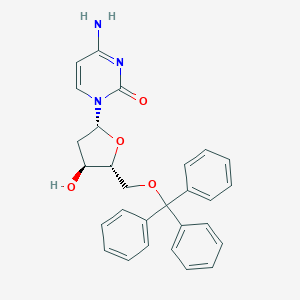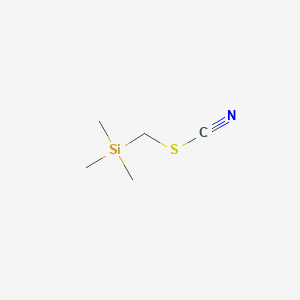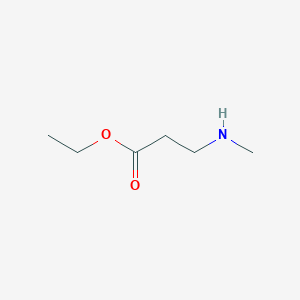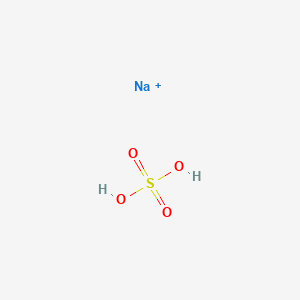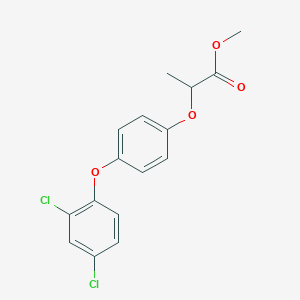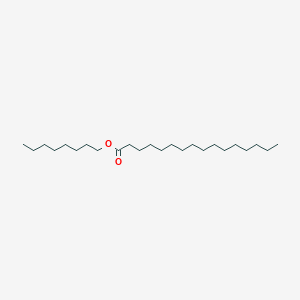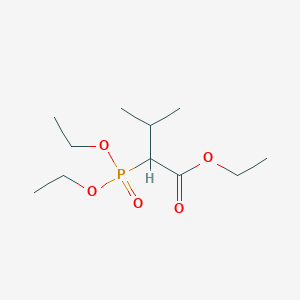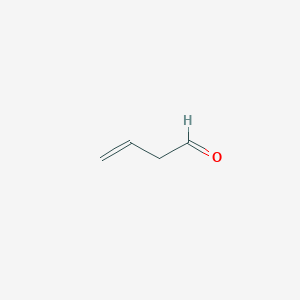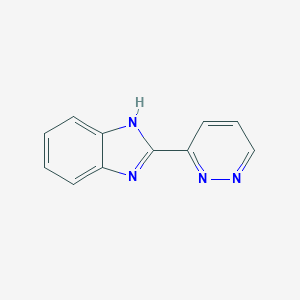
2-(3-Pyridazinyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Pyridazinyl)-1H-benzimidazole is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound has shown promise in various scientific research studies, including its use as a potential anticancer agent.
Wirkmechanismus
The mechanism of action of 2-(3-Pyridazinyl)-1H-benzimidazole is not fully understood. However, it is believed that this compound exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. This compound also induces apoptosis in cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
2-(3-Pyridazinyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase IIα. This compound also induces apoptosis in cancer cells, leading to their death. Additionally, it has been shown to exhibit anti-inflammatory and anti-microbial activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-Pyridazinyl)-1H-benzimidazole in lab experiments include its high potency and selectivity towards cancer cells. It has also been shown to have low toxicity towards normal cells. However, the limitations of using this compound in lab experiments include its poor solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(3-Pyridazinyl)-1H-benzimidazole. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of novel analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of 2-(3-Pyridazinyl)-1H-benzimidazole can be achieved through various methods. One of the most commonly used methods is the reaction of o-phenylenediamine with 3-pyridazinecarboxaldehyde in the presence of a catalyst. This method yields the desired product with a good yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(3-Pyridazinyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and anti-microbial activities. In various scientific research studies, this compound has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results.
Eigenschaften
CAS-Nummer |
18107-01-2 |
|---|---|
Produktname |
2-(3-Pyridazinyl)-1H-benzimidazole |
Molekularformel |
C11H8N4 |
Molekulargewicht |
196.21 g/mol |
IUPAC-Name |
2-pyridazin-3-yl-1H-benzimidazole |
InChI |
InChI=1S/C11H8N4/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-15-10/h1-7H,(H,13,14) |
InChI-Schlüssel |
STFAIIPJMDVFPY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NN=CC=C3 |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NN=CC=C3 |
Synonyme |
Benzimidazole, 2-(3-pyridazinyl)- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



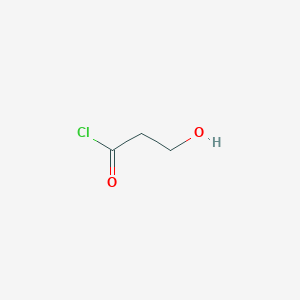

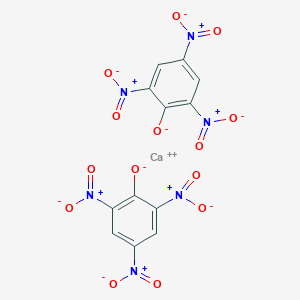

![Thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B104155.png)
